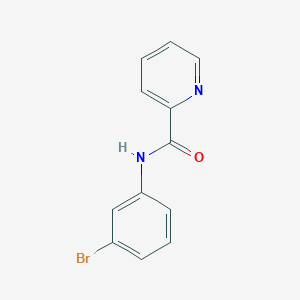![molecular formula C20H14N2O3 B14006967 2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol CAS No. 5432-95-1](/img/structure/B14006967.png)
2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol is a complex organic compound known for its unique structure and properties It consists of a fluorenol backbone with a nitrophenylmethylideneamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol typically involves the condensation of 9H-fluoren-9-ol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofluorenone derivatives.
Reduction: Formation of amino-substituted fluorenol derivatives.
Substitution: Formation of various substituted fluorenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the fluorenol moiety can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenol: A structurally related compound with a hydroxyl group at the 9-position of fluorene.
Fluorenone: Another related compound where the hydroxyl group is replaced by a carbonyl group. It is used as an intermediate in organic synthesis and in the production of dyes and pigments.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5432-95-1 |
|---|---|
Fórmula molecular |
C20H14N2O3 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methylideneamino]-9H-fluoren-9-ol |
InChI |
InChI=1S/C20H14N2O3/c23-20-18-4-2-1-3-16(18)17-10-7-14(11-19(17)20)21-12-13-5-8-15(9-6-13)22(24)25/h1-12,20,23H |
Clave InChI |
SXTTUQVREWTSAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C(C2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

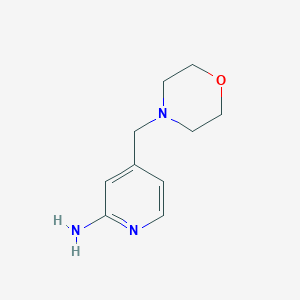
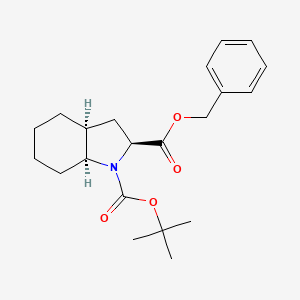
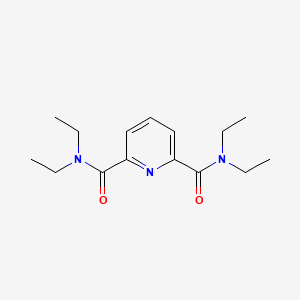
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
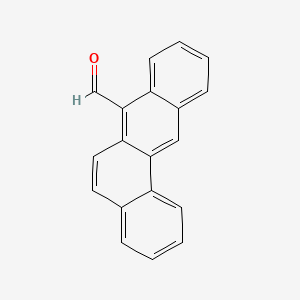

![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)

